3-butoxy-N-phenylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-phenylbenzamide typically involves the condensation of 3-butoxybenzoic acid with aniline. This reaction can be facilitated by using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired amide product in good to excellent yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: 3-Butoxybenzoic acid.
Reduction: 3-Butoxy-N-phenylbenzylamine.
Substitution: 3-Butoxy-4-bromo-N-phenylbenzamide.
Scientific Research Applications
3-Butoxy-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Derivatives of this compound have shown antiviral activity against Enterovirus 71, making them potential candidates for drug development.
Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-butoxy-N-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide
- 3-Butoxy-N-(4-methoxyphenyl)benzamide
- 3-Butoxy-N-(4-chlorophenyl)benzamide
Comparison: 3-Butoxy-N-phenylbenzamide is unique due to its butoxy substituent, which imparts distinct physicochemical properties compared to other N-phenylbenzamide derivatives. This substituent can influence the compound’s solubility, reactivity, and biological activity. For example, the butoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-butoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-12-20-16-11-7-8-14(13-16)17(19)18-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUFYLXALHOYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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